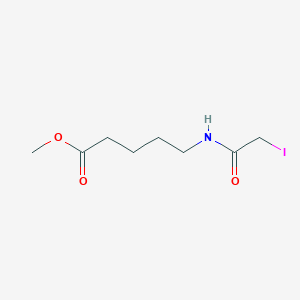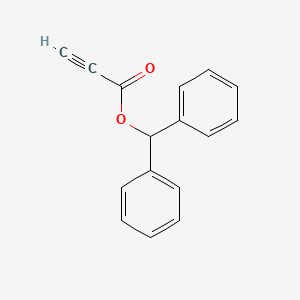
2-Propynoic acid, diphenylmethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propynoic acid, diphenylmethyl ester is an organic compound with the molecular formula C16H12O2. It is an ester derivative of 2-propynoic acid and diphenylmethanol. Esters are known for their pleasant odors and are widely used in various industries, including perfumes and flavorings .
準備方法
Synthetic Routes and Reaction Conditions
2-Propynoic acid, diphenylmethyl ester can be synthesized through the esterification of 2-propynoic acid with diphenylmethanol. This reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction can be represented as follows:
2-Propynoic acid+DiphenylmethanolH2SO42-Propynoic acid, diphenylmethyl ester+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure, is crucial for maximizing yield and minimizing by-products .
化学反応の分析
Types of Reactions
2-Propynoic acid, diphenylmethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield 2-propynoic acid and diphenylmethanol.
Reduction: Reduction of the ester can produce the corresponding alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as Grignard reagents can be used for nucleophilic substitution reactions.
Major Products Formed
Hydrolysis: 2-Propynoic acid and diphenylmethanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters depending on the reagents used.
科学的研究の応用
2-Propynoic acid, diphenylmethyl ester has several applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals.
作用機序
The mechanism of action of 2-Propynoic acid, diphenylmethyl ester involves its interaction with nucleophiles, leading to nucleophilic acyl substitution reactions. The ester group is activated by the presence of an electron-withdrawing group, making the carbonyl carbon more susceptible to nucleophilic attack . The general mechanism can be summarized as follows:
- Nucleophilic attack on the carbonyl carbon.
- Formation of a tetrahedral intermediate.
- Elimination of the leaving group (e.g., alcohol or alkoxide).
- Formation of the final product (e.g., carboxylic acid or substituted ester).
類似化合物との比較
Similar Compounds
Methyl acetate: An ester with a similar structure but different functional groups.
Ethyl benzoate: Another ester with an aromatic ring and similar reactivity.
Methyl butyrate: A simple ester with a fruity odor.
Uniqueness
2-Propynoic acid, diphenylmethyl ester is unique due to its combination of an alkyne group and an aromatic ester, which imparts distinct chemical properties and reactivity. Its structure allows for a wide range of chemical transformations and applications in various fields .
特性
CAS番号 |
65955-77-3 |
|---|---|
分子式 |
C16H12O2 |
分子量 |
236.26 g/mol |
IUPAC名 |
benzhydryl prop-2-ynoate |
InChI |
InChI=1S/C16H12O2/c1-2-15(17)18-16(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h1,3-12,16H |
InChIキー |
PZOCABPVIYNVEZ-UHFFFAOYSA-N |
正規SMILES |
C#CC(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


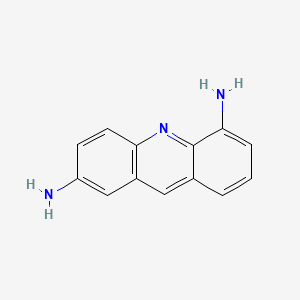
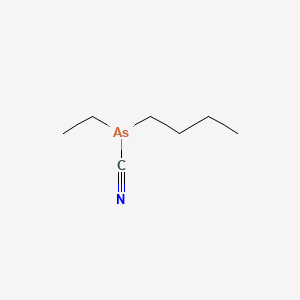
![N,N',N'',N''',N'''',N'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(methylene)]hexaaniline](/img/structure/B14487293.png)
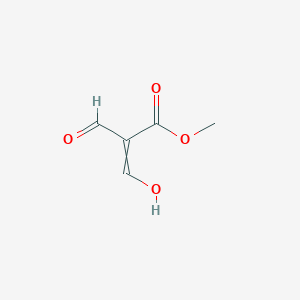
![6-[(Diethylamino)oxy]-2,6-dimethyloct-7-EN-2-OL](/img/structure/B14487301.png)
![3-Chloro-4-phenyl-4H-cyclopenta[C]cinnoline-1-carboxylic acid](/img/structure/B14487302.png)
![[(3-Methyl-2-nitrobut-3-en-1-yl)sulfanyl]benzene](/img/structure/B14487307.png)
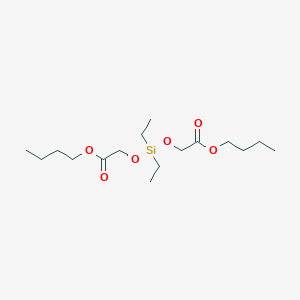
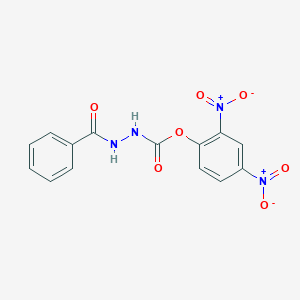
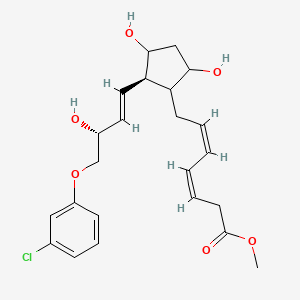
![Cyclohexanone, 2,6-bis[5-(dimethylamino)-2,4-pentadienylidene]-](/img/structure/B14487338.png)
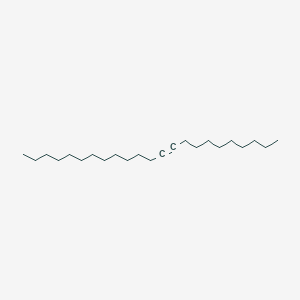
![[2-(3-Isocyanatopropyl)cyclohexane-1,1-diyl]dimethanamine](/img/structure/B14487354.png)
